(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid

Catalog No.
S1768367
CAS No.
146953-81-3
M.F
C11H21NO4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(...

CAS Number

146953-81-3

Product Name

(2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1/i12+1

InChI Key

MDXGYYOJGPFFJL-CNTRYBNASA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

BOC-[15N]LEU-OH;146953-81-3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C

The compound (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid is a chiral amino acid derivative characterized by a complex structure that includes a methyl group, an isopropyl carbamate moiety, and a nitrogen isotope. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to its unique structural features which can influence its biological activity and interactions.

Involving this compound primarily include:

  • Amino Acid Synthesis: As an amino acid derivative, it can participate in peptide bond formation through condensation reactions with other amino acids, facilitated by ribosomal machinery during protein synthesis.
  • Functional Group Transformations: The presence of the carboxylic acid and amine functional groups allows for various transformations, including esterification and amidation reactions, which are crucial for creating derivatives with enhanced properties or specific functionalities.

The biological activity of (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid is linked to its structural characteristics. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many amino acids and their derivatives show activity against bacteria and fungi, potentially making this compound useful in developing antibiotics.
  • Neuroprotective Effects: Some amino acids are known to have neuroprotective properties, which may extend to this compound, especially in the context of neurological disorders.

The prediction of biological activity can be enhanced using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which analyzes structure-activity relationships to forecast potential pharmacological effects .

The synthesis of (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid typically involves several steps:

  • Starting Material Preparation: The synthesis begins with commercially available amino acids or their derivatives.
  • Carbamate Formation: The isopropyl carbamate group can be introduced through reaction with isopropanol in the presence of activating agents.
  • Nitrogen Isotope Incorporation: The incorporation of the nitrogen isotope (15N) can be achieved through specific labeling techniques during the synthesis process.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: It can be utilized in studies exploring amino acid metabolism and protein synthesis mechanisms.
  • Nutraceuticals: Its potential health benefits may allow it to be incorporated into dietary supplements aimed at enhancing human health.

Interaction studies involving (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigating how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Understanding its interaction with neurotransmitter receptors may provide insights into its neuroprotective properties.

These studies often employ techniques such as surface plasmon resonance or radiolabeled assays to quantify interactions.

Several compounds share structural similarities with (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid, including:

Compound NameStructural FeaturesBiological Activity
L-LeucineBranched-chain amino acidProtein synthesis, energy metabolism
L-ValineSimilar branched structureMuscle metabolism, energy production
L-IsoleucineIsomer of leucineImmune function, hemoglobin production

Uniqueness

What sets (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid apart from these compounds is the presence of the nitrogen isotope and the specific carbamate group, which may enhance its stability and bioactivity compared to standard amino acids.

XLogP3

2.2

Dates

Modify: 2024-04-14

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